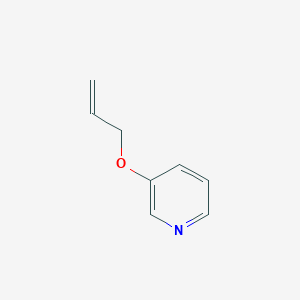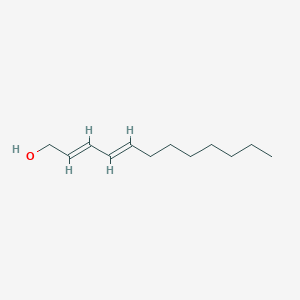
Bis(2-ethylhexyl)phenylphosphat
Übersicht
Beschreibung
Bis(2-ethylhexyl) phenyl phosphate is a useful research compound. Its molecular formula is C22H39O4P and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2-ethylhexyl) phenyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-ethylhexyl) phenyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umweltüberwachung
BEHPP als Indikator für Bodenkontamination: Jüngste Studien haben BEHPP als einen allgegenwärtigen Schadstoff in Oberflächenböden aus Südchina identifiziert, was auf sein Potenzial als Marker für die Umweltüberwachung hindeutet . Die Nachweisfrequenz von BEHPP betrug 67,4 %, wobei die Konzentrationen von nicht nachweisbar bis 7,05 ng/g Trockengewicht reichten . Dies deutet darauf hin, dass BEHPP als Indikator für das Vorhandensein von Organophosphatestern (OPEs) in Umweltstudien dienen kann.
Industrielle Anwendung
Korrelation mit anderen OPEs in der Produktion: Die starke Korrelation zwischen BEHPP und anderen OPE-Kongeneren, wie TEHP, TBOEP und TPHP, deutet darauf hin, dass BEHPP ähnliche kommerzielle Anwendungen und Quellen haben kann. Diese Informationen sind für die Industrie wertvoll, um die Verwendung von OPEs in ihren Produkten und Prozessen zu überwachen und zu verwalten .
Bodenkunde
Verteilung von BEHPP in Funktionsbereichen: Die Verteilung von BEHPP in verschiedenen Funktionsbereichen - landwirtschaftlich, landschaftlich, gewerblich, industriell und wohnwirtschaftlich - liefert Einblicke in das Gebiet der Bodenkunde. Die unterschiedlichen Konzentrationen von BEHPP in diesen Bereichen spiegeln seine Mobilität und Stabilität in verschiedenen Bodentypen wider, was für Studien zur Bodenkontamination und -sanierung von entscheidender Bedeutung ist .
Chemische Analyse
Moderne Nachweismethoden für BEHPP: Der Nachweis von BEHPP in verschiedenen Matrices erfordert fortschrittliche analytische Techniken. Forschungen zur Verbesserung der Sensitivität und Genauigkeit dieser Methoden sind unerlässlich, um Kontaminanten in geringer Konzentration zu quantifizieren und ihr Umweltschicksal zu verstehen .
Toxikologie
Bewertung der ökotoxikologischen Auswirkungen von BEHPP: Angesichts seiner weitverbreiteten Präsenz besteht die Notwendigkeit ökotoxikologischer Studien, um die Auswirkungen von BEHPP auf Wildtiere und Ökosysteme zu bewerten. Die Forschung in diesem Bereich könnte zur Entwicklung neuer Richtlinien für sichere BEHPP-Werte in der Umwelt führen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Bis(2-ethylhexyl) phenyl phosphate (BEHPP) is an organophosphate ester . It is primarily used as a lubricant additive, corrosion inhibitor, and a metal extractant . Its primary targets are metals, specifically uranium salts and rare earth metals . It is also involved in the extraction of Iron (II) ions after the reduction of Iron (III) ions .
Mode of Action
BEHPP interacts with its targets (metals) through a process known as solvent extraction . In this process, BEHPP, being a lipophilic compound, forms a complex with the metal ions in the aqueous phase. This complex is then transferred to the organic phase due to the lipophilic nature of BEHPP .
Biochemical Pathways
For instance, some organophosphates have been found to induce oxidative stress and perturb fatty acid metabolism .
Result of Action
The primary result of BEHPP’s action is the extraction of target metals from an aqueous phase to an organic phase . This property is exploited in various industrial applications, such as the extraction of uranium salts and rare earth metals . Behpp has also been identified as a contaminant in indoor dust samples and surface soils , indicating potential environmental and health impacts.
Action Environment
The efficacy and stability of BEHPP can be influenced by various environmental factors. For instance, the presence of BEHPP has been detected in different functional areas (agricultural, scenic, commercial, industrial, and residential areas), with higher concentrations found in commercial, industrial, and residential areas . This suggests that human activities and industrial processes may influence the distribution and concentration of BEHPP in the environment.
Biochemische Analyse
Biochemical Properties
Bis(2-ethylhexyl) phenyl phosphate is known to interact with various biomolecules. It has been used as a lubricant additive, antiwear additive, and surfactant
Cellular Effects
It has been suggested that it may have potential health hazards
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules
Eigenschaften
IUPAC Name |
bis(2-ethylhexyl) phenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39O4P/c1-5-9-14-20(7-3)18-24-27(23,26-22-16-12-11-13-17-22)25-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZYMQCBRZBVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051770 | |
| Record name | Bis(2-ethylhexyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16368-97-1 | |
| Record name | Bis(2-ethylhexyl) phenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16368-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016368971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethylhexyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) phenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the discovery of Bis(2-ethylhexyl) phenyl phosphate (BEHPP) in indoor environments?
A1: The discovery of BEHPP in indoor dust is significant because it highlights the presence of a previously unknown OPE in a common indoor environment. [] This is concerning because OPEs are known to have potential health effects, and the widespread presence of BEHPP in indoor dust [] suggests potential for human exposure. Additionally, the study found that BEHPP concentrations were comparable to, or even higher than, some traditional OPEs like triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPP). [] This emphasizes the need for further research on the potential health impacts of BEHPP exposure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)










![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
